1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone
Overview
Description
“1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone” is a heterocyclic organic compound . Its molecular formula is C11H14O4 and it has a molecular weight of 211.2090 . The compound is also known by its IUPAC name, 1-[4-methoxy-2-(methoxymethoxy)phenyl]ethanone .
Molecular Structure Analysis
The molecular structure of “1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone” is represented by the formula C11H14O4 . The compound has a canonical SMILES representation ofCC(=O)C1=C(C=C(C=C1)OC)OCOC
. Physical And Chemical Properties Analysis
“1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone” has a molecular weight of 211.209 and a molecular formula of C11H14O4 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized novel heterocyclic and aromatic compounds, focusing on their synthesis methodologies, crystal structure analysis, and thermal properties. For instance, the synthesis and characterization of novel compounds through crystal growth techniques and thermal analysis have been documented, revealing insights into their crystalline structures and thermal stabilities (Shruthi et al., 2019). Similarly, studies on X-ray and DFT-calculated structures of isomeric structures provide detailed molecular insights, emphasizing the role of intramolecular hydrogen bonding and molecular electrostatic potentials (Șahin et al., 2011).
Natural Product Isolation
Research into the isolation of natural products from sources such as lichens has led to the discovery of phenolic compounds with unique structures, contributing to the chemical diversity observed in nature and offering potential leads for further chemical modification and application (Maulidiyah et al., 2011).
Photoremovable Protecting Groups
In the field of synthetic chemistry, the development of photoremovable protecting groups for carboxylic acids exemplifies the innovative application of chemical compounds in facilitating the selective exposure of functional groups under controlled conditions, thereby advancing synthetic methodologies (Atemnkeng et al., 2003).
Antimicrobial Activity
The exploration of compounds for antimicrobial activity is a significant area of research, with studies focusing on the synthesis and evaluation of compounds against a variety of microbial strains. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Dave et al., 2014).
Future Directions
properties
IUPAC Name |
1-[4-methoxy-2-(methoxymethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-8(12)10-5-4-9(14-3)6-11(10)15-7-13-2/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYJRGVIOZGMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496124 | |
Record name | 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone | |
CAS RN |
58544-83-5 | |
Record name | 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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